

Structure Revision of Lyciumamide B: A Paradigm Shift in Understanding its Bioactivity

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Compound of Interest		
Compound Name:	Lyciumamide B	
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Zhengzhou, China – December 2, 2025 – A recent critical re-evaluation of the chemical structure of **Lyciumamide B**, a phenolic amide dimer isolated from the fruits of Lycium barbarum, has led to a significant structural revision. This whitepaper provides an in-depth technical guide to this structural elucidation, detailing the experimental evidence that necessitated the revision and exploring the profound implications for its biological activity and future drug development.

Initially described as a novel compound with an unusual linkage, **Lyciumamide B**'s structure has been revised to that of a known neolignanamide, grossamide. This correction not only clarifies the chemical identity of this natural product but also redirects research into its therapeutic potential, particularly its hypoglycemic effects.

The Original Postulate: A Complex and Unprecedented Structure

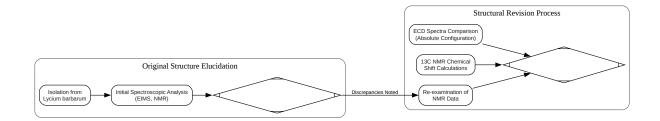
Lyciumamide B was first isolated and characterized by Gao et al.[1]. The originally proposed structure, designated as 2a, was described as a dimer of two feruloyltyramine units. A key feature of this proposed structure was a unique and complex cyclic system formed by a 16-O-16' ether bond and a C-5 to C-7' carbon-carbon bond[2]. This intricate arrangement was deduced primarily from EIMS fragment analysis[2].



The Path to Revision: Spectroscopic Scrutiny and Computational Chemistry

Subsequent investigations by Zadelhoff et al. raised doubts about the initially proposed structures of Lyciumamides A-C, suggesting they were likely known compounds with more common linkage types[1][2]. More recent and definitive work has confirmed these suspicions, establishing the correct structure of **Lyciumamide B** as grossamide (2b) through a combination of advanced spectroscopic techniques and computational analysis[1][2].

The logical workflow that led to the structural revision is outlined below:



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Logical workflow for the structure revision of Lyciumamide B.

Re-evaluation of NMR Data

A critical re-examination of the 1D and 2D NMR spectra of **Lyciumamide B** revealed inconsistencies with the originally proposed structure 2a. The observed symmetry in the NMR signals was more consistent with the grossamide structure (2b), which allows for free rotation of the side chains[2]. Specifically, the equivalence of certain methylene protons and aromatic protons was better explained by the less constrained grossamide scaffold[2].

Computational Corroboration



To further validate the revised structure, 13C NMR chemical shifts were calculated for both the originally proposed structure (2a) and grossamide (2b). The calculated values for grossamide showed a significantly better correlation with the experimental data ($R^2 = 0.9960$) compared to the original structure ($R^2 = 0.9831$), providing strong evidence against the initial assignment[2].

Structural Comparison: Original vs. Revised

The table below summarizes the key structural differences between the originally proposed **Lyciumamide B** (2a) and its revised structure, grossamide (2b).

Feature	Originally Proposed Lyciumamide B (2a)	Revised Lyciumamide B (Grossamide, 2b)
Molecular Formula	C36H36N2O8	C36H36N2O8
Molecular Weight	624.7 g/mol	624.7 g/mol
Core Structure	Dimer of two feruloyltyramine units	Dimer of two feruloyltyramine units
Key Linkage	16-O-16' ether bond and a C-5 to C-7' C-C bond	Dihydrobenzofuran ring formed by ether linkage and C-C bond
Overall Geometry	Complex, rigid cyclic system	Less constrained, allows for free rotation

Experimental Protocols Isolation and Purification

Lyciumamides were isolated from the fruits of Lycium barbarum. The dried fruits were extracted with ethanol, and the resulting extract was partitioned with various solvents. The crude extract was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds.

Spectroscopic Analysis

The structures of the isolated compounds were elucidated using a combination of spectroscopic techniques:



- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated methanol (CD3OD) or deuterated acetone (acetone-d6)[2].

Computational Methods

13C NMR chemical shift calculations were performed using density functional theory (DFT) to compare the experimental data with the calculated values for the proposed structures. The absolute configurations were determined by comparing the experimental electronic circular dichroism (ECD) spectra with the calculated spectra[1].

Quantitative Data: NMR Spectral Assignments

The following table presents a comparison of the 1H and 13C NMR data for the revised structure of **Lyciumamide B** (grossamide, 2b) with literature data for grossamide.



No.	δH (ppm, J in Hz) for 2b	δC (ppm) for 2b	δH (ppm, J in Hz) for Grossamide	δC (ppm) for Grossamide
1	130.5	129.5		
2	7.12, s	113.3	7.10, s	111.1
3	146.1	145.6		
4	151.3	150.6		
5	6.69, s	113.1		
6	146.0	145.5		
7	129.5	129.5	_	
8	7.12, s	113.3	7.09, s	111.1
9	146.1	145.6		
10	151.3	150.5	_	
11	3.47, m	41.8	_	
12	2.76, t (7.5)	35.0	_	
1'	130.4	130.4	_	
2'	7.12, s	113.3	7.10, s	111.1
3'	146.1	145.6		
4'	151.3	150.6	_	
5'	6.69, s	113.1	_	
6'	146.0	145.5	_	
7'	129.5	129.5	_	
8'	7.12, s	113.3	7.09, s	111.1
9'	146.1	145.6		
10'	151.3	150.5	_	



11'	3.47, m	41.8
12'	2.76, t (7.5)	35.0
OMe-3	3.86, s	56.4
OMe-3'	3.86, s	56.4
C=O	174.5	
C=O'	174.5	_

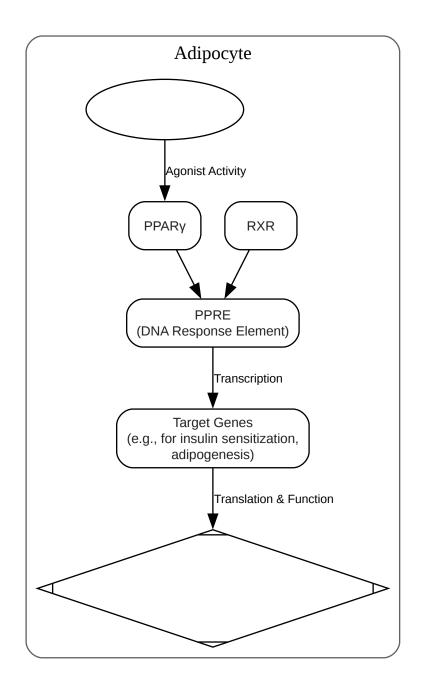
Data adapted from recent literature[2].

Implications for Biological Activity and Drug Development

The structural revision of **Lyciumamide B** to grossamide has significant implications for understanding its biological activity. Grossamide K, a structurally similar compound also identified from the revision of Lyciumamide C, has been shown to possess hypoglycemic properties[1]. This compound promotes the differentiation of preadipocytes and acts as an agonist for the peroxisome proliferator-activated receptor y (PPARy) in adipocytes[1].

The signaling pathway associated with PPARy activation is crucial for glucose and lipid metabolism. Activation of PPARy leads to the transcription of genes involved in insulin sensitization and adipogenesis.





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Proposed signaling pathway for the hypoglycemic effects of Lyciumamide B (Grossamide).

This newfound understanding of **Lyciumamide B**'s true identity as grossamide and its potential mechanism of action opens up new avenues for research into its therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes. Future studies can now be directed towards synthesizing analogs of grossamide to optimize its PPARy agonistic activity and develop novel therapeutic agents.



Conclusion

The structural revision of **Lyciumamide B** to grossamide is a testament to the importance of rigorous and continuous scientific inquiry. This correction, driven by advanced spectroscopic and computational methods, has not only clarified a chemical ambiguity but has also unveiled a promising new direction for the exploration of the therapeutic potential of this natural product. The identification of **Lyciumamide B** as a PPARy agonist underscores the value of natural products in drug discovery and provides a solid foundation for the development of new treatments for metabolic diseases.

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References

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